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For Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive guide to the use of Fura-2, a ratiometric fluorescent
indicator, for the quantitative measurement of intracellular calcium ([Ca2*]i). The protocols
outlined below are intended for professionals in research and drug development who are
investigating cellular signaling pathways and physiological responses mediated by calcium.

Introduction

Calcium ions (Caz*) are ubiquitous second messengers that play a pivotal role in a multitude of
cellular processes, including gene expression, muscle contraction, neurotransmission, and
apoptosis.[1] The ability to accurately measure dynamic changes in [Ca?*]i is crucial for
understanding these fundamental biological events. Fura-2, a high-affinity Ca2* indicator, has
been a cornerstone of intracellular calcium measurement for decades.[2] Its ratiometric
properties allow for precise quantification of [Ca?*]i, largely independent of experimental
variables such as dye concentration, cell thickness, and photobleaching.[1][3][4]

Fura-2 is introduced to cells in its acetoxymethyl (AM) ester form, Fura-2 AM, which is
membrane-permeable.[3][5] Once inside the cell, ubiquitous intracellular esterases cleave the
AM ester groups, trapping the active Fura-2 molecule in the cytoplasm.[1][3][6] The
fluorescence excitation spectrum of Fura-2 shifts upon binding to Ca2*. It is excited at
approximately 340 nm when bound to calcium and at 380 nm in its calcium-free form, with both
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forms emitting light at around 510 nm.[1][2][3] By calculating the ratio of the fluorescence
intensities at these two excitation wavelengths, the intracellular calcium concentration can be
accurately determined.

Key Spectral and Chemical Properties of Fura-2

The following table summarizes the essential quantitative data for Fura-2, which is critical for
experimental setup and data analysis.

Parameter Value Reference

Excitation Wavelength (Ca2*-

~340 nm 1][2][3
bound) [11[2][3]
Excitation Wavelength (Ca2*-

~380 nm [11[2113]
free)
Emission Wavelength ~510 nm [1112][3]
Dissociation Constant (Kd) for o

~145 nM (in vitro) [4]
Caz*
~224 nM (in situ) [7]

Note: The in situ Kd can vary depending on the cellular environment and should be determined
empirically if absolute calcium concentrations are required.

Experimental Protocols
l. Fura-2 AM Loading Protocol for Adherent Cells

This protocol describes the steps for loading adherent cells with Fura-2 AM.
o Reagent Preparation:

o Fura-2 AM Stock Solution (1-5 mM): Dissolve 50 ug of Fura-2 AM in 10-50 pL of
anhydrous dimethyl sulfoxide (DMSO).[8][9] Vortex to ensure complete dissolution. Store
aliquots at -20°C, protected from light and moisture.[8]
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o Pluronic® F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic® F-127 in 10 mL of
DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble Fura-2 AM in
agueous media.[9]

o Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of
NaOH and bring to the final volume with a physiological buffer (e.g., Hanks' Balanced Salt
Solution, HBSS). Probenecid is an organic anion transport inhibitor that can reduce the
leakage of the de-esterified Fura-2 from the cells.[9][10]

o Loading Buffer: Prepare a physiological buffer of choice (e.g., HBSS) containing 1-5 uM
Fura-2 AM, 0.02-0.04% Pluronic® F-127, and 1-2.5 mM probenecid.[9][10] It is
recommended to mix the Fura-2 AM and Pluronic® F-127 in DMSO before diluting in the
buffer.

e Cell Preparation:

o Plate cells on coverslips or in imaging-compatible microplates to an appropriate
confluency (typically 70-90%).

o On the day of the experiment, remove the culture medium.
e Dye Loading:
o Gently wash the cells twice with the physiological buffer.

o Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room
temperature or 37°C in the dark.[9] The optimal loading time and temperature should be
determined empirically for each cell type.[9][11]

e Washing and De-esterification:

o Remove the loading buffer and wash the cells two to three times with the physiological
buffer (containing probenecid, if used) to remove extracellular Fura-2 AM.[9]

o Incubate the cells in fresh physiological buffer for an additional 30 minutes at room
temperature or 37°C to allow for complete de-esterification of the Fura-2 AM by
intracellular esterases.[9]
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Il. Ratiometric Calcium Imaging Protocol

This protocol outlines the procedure for acquiring ratiometric fluorescence data.
e Microscope Setup:

o Use an inverted fluorescence microscope equipped with a light source capable of rapidly
alternating between 340 nm and 380 nm excitation wavelengths, a dichroic mirror, an
emission filter centered around 510 nm, and a sensitive camera (e.g., SCMOS or
EMCCD).[3]

o Allow the light source to warm up for stable output.
e Image Acquisition:

o Place the coverslip with Fura-2-loaded cells in an imaging chamber on the microscope
stage.

o Focus on the cells and acquire images alternately at 340 nm and 380 nm excitation. The
emission is collected at 510 nm for both excitation wavelengths.[12]

o Set the image acquisition frequency based on the expected kinetics of the calcium signal.

[8]
o Establish a baseline fluorescence ratio before stimulating the cells.

o Apply the experimental stimulus (e.g., agonist, drug candidate) and continue to record the

fluorescence changes.

lll. In Situ Calibration Protocol

To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ
calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence
ratios.[6][13]

» Reagent Preparation:
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o Zero Calcium Buffer: A physiological buffer containing a calcium chelator such as 10 mM
EGTA.

o Saturating Calcium Buffer: A physiological buffer containing a high concentration of
calcium, for example, 10 mM CaCl.[6]

o Calcium lonophore Stock Solution: A 10 mM stock solution of a calcium ionophore like 4-
Bromo A23187 or ionomycin in DMSO.[6]

e Determination of Rmax:
o After recording the experimental data, perfuse the cells with the saturating calcium buffer.

o Add the calcium ionophore (final concentration 5-10 uM) to the buffer to equilibrate the
intracellular and extracellular calcium concentrations.[6]

o Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.

[6]
e Determination of Rmin:
o Thoroughly wash the cells with the zero calcium buffer.

o Record the stable, minimum 340/380 nm fluorescence ratio in the presence of the
ionophore. This value represents Rmin.[6]

Data Analysis and Ratio Calculation

The intracellular calcium concentration is calculated using the Grynkiewicz equation:[8][14]
[Ca2]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

o [Ca?*]iis the intracellular free calcium concentration.

o Kd is the dissociation constant of Fura-2 for Ca?*.[4]

e R is the experimentally measured ratio of fluorescence intensities (F340/F380).[8]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_In_Situ_Calibration_of_Fura_2_Using_4_Bromo_A23187_for_Accurate_Intracellular_Calcium_Measurements.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Situ_Calibration_of_Fura_2_Using_4_Bromo_A23187_for_Accurate_Intracellular_Calcium_Measurements.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Situ_Calibration_of_Fura_2_Using_4_Bromo_A23187_for_Accurate_Intracellular_Calcium_Measurements.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Situ_Calibration_of_Fura_2_Using_4_Bromo_A23187_for_Accurate_Intracellular_Calcium_Measurements.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Situ_Calibration_of_Fura_2_Using_4_Bromo_A23187_for_Accurate_Intracellular_Calcium_Measurements.pdf
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://pubmed.ncbi.nlm.nih.gov/17376527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763293/
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Rmin is the ratio in the absence of calcium.[6][8]

 Rmax is the ratio at saturating calcium concentrations.[6][8]

o (Sf2/ Sb2) is the ratio of fluorescence intensities at 380 nm excitation in zero and saturating
calcium conditions, respectively.[13]

Data Analysis Steps:

Background Subtraction: For each time point, subtract the background fluorescence from the
images acquired at 340 nm and 380 nm.[15][16]

o Region of Interest (ROI) Selection: Define ROIs over individual cells or specific subcellular
regions.[4][8]

o Ratio Calculation: For each ROI at each time point, calculate the ratio (R) of the average
fluorescence intensity from the 340 nm image to that of the 380 nm image.

o Conversion to [Caz*])i: Use the Grynkiewicz equation with the experimentally determined R,
Rmin, Rmax, and the appropriate Kd and (Sf2/Sb2) values to calculate the absolute
intracellular calcium concentration.

Visualizing Workflows and Pathways
Fura-2 Calcium Imaging Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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